molecular formula C12H12ClNO B403056 N-allyl-3-(2-chlorophenyl)acrylamide

N-allyl-3-(2-chlorophenyl)acrylamide

Cat. No.: B403056
M. Wt: 221.68g/mol
InChI Key: IFPKVUPODZVOHX-BQYQJAHWSA-N
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Description

N-Allyl-3-(2-chlorophenyl)acrylamide is a synthetic acrylamide derivative characterized by an allyl group attached to the nitrogen atom and a 2-chlorophenyl substituent on the α-carbon of the acrylamide backbone. The compound’s structure combines the reactivity of the acrylamide moiety with the steric and electronic effects of the 2-chlorophenyl group, making it a candidate for applications in polymer chemistry, medicinal chemistry, and materials science.

Properties

Molecular Formula

C12H12ClNO

Molecular Weight

221.68g/mol

IUPAC Name

(E)-3-(2-chlorophenyl)-N-prop-2-enylprop-2-enamide

InChI

InChI=1S/C12H12ClNO/c1-2-9-14-12(15)8-7-10-5-3-4-6-11(10)13/h2-8H,1,9H2,(H,14,15)/b8-7+

InChI Key

IFPKVUPODZVOHX-BQYQJAHWSA-N

SMILES

C=CCNC(=O)C=CC1=CC=CC=C1Cl

Isomeric SMILES

C=CCNC(=O)/C=C/C1=CC=CC=C1Cl

Canonical SMILES

C=CCNC(=O)C=CC1=CC=CC=C1Cl

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison of Acrylamide Derivatives

Compound Name Substituents (R1, R2, R3) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound R1 = Allyl, R2 = 2-Cl-Ph, R3 = H C12H12ClNO 221.68 Potential monomer for polymers
(E)-N-Allyl-3-(3,4-diOH-Ph)acrylamide R1 = Allyl, R2 = 3,4-diOH-Ph, R3 = H C12H13NO3 219.24 Antioxidant activity
(E)-N-Benzyl-3-(2-Cl-Ph)acrylamide R1 = Benzyl, R2 = 2-Cl-Ph, R3 = H C16H14ClNO 271.74 Synthetic intermediate
2-Cyano-N-(2,4-diCl-Ph)-3-(4-MeO-Ph)acrylamide R1 = 2,4-diCl-Ph, R2 = 4-MeO-Ph, R3 = CN C17H12Cl2N2O2 359.20 Antimicrobial applications

Key Observations :

  • N-Allyl vs. N-Benzyl: Allyl groups may improve solubility in non-polar solvents compared to bulkier benzyl substituents, as seen in (E)-N-benzyl-3-(2-Cl-Ph)acrylamide .
  • Polar Functional Groups: Hydroxyl or methoxy groups (e.g., in ) increase polarity and biological activity, whereas cyano groups () enhance reactivity in polymerization .

Key Observations :

  • Reaction Efficiency : Allylamine-based syntheses (e.g., ) typically yield 67–81% products under reflux conditions, while palladium-catalyzed methods () offer moderate yields (55%) .
  • Purification Challenges: Halogenated acrylamides often require recrystallization or chromatography due to byproduct formation, as noted in 2-cyano-N-(2,4-diCl-Ph) derivatives .

Physicochemical and Spectroscopic Properties

Table 3: Spectral Data Comparison

Compound 1H-NMR (δ, ppm) MS (m/z) Collision Cross-Section (Ų)
N-Allyl-3-(2-Cl-Ph)acrylamide (predicted) δ 5.5–6.5 (=CH), δ 3.5–4.5 (allyl CH2) 222 [M+H]+ 177–188 (CCS, )
(E)-N-Allyl-3-(3,4-diOH-Ph)acrylamide δ 6.6–7.2 (Ar-H), δ 5.5 (NH) 219 [M-1]- N/A
3-Chloro-N-(2-Cl-Ph)acrylamide δ 8.3 (pyridine-H), δ 2.2 (CH3) 451.2 [M+H]+ N/A

Key Observations :

  • NMR Signatures : Allyl protons (δ 3.5–4.5) and aromatic protons (δ 6.6–8.3) are consistent across analogs .
  • Mass Spectrometry : Halogenated derivatives show prominent [M+H]+ peaks, while hydroxylated analogs exhibit [M-1]- ions due to deprotonation .
  • Collision Cross-Section : N-Allyl derivatives (e.g., ) predict CCS values of 177–188 Ų, useful for chromatographic characterization .

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